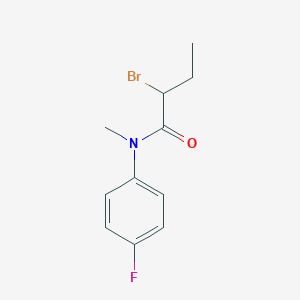

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide

Description

Structural Identification and IUPAC Nomenclature

2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide is a brominated fluorinated amide with the molecular formula C₁₁H₁₃BrFNO and a molar mass of 274.13 g/mol . Its IUPAC name is derived systematically:

- Butanamide backbone : A four-carbon chain with an amide functional group.

- Substituents :

- A bromine atom at the second carbon (2-bromo).

- An N-methyl group attached to the amide nitrogen.

- A 4-fluorophenyl group (para-fluorinated benzene) bonded to the nitrogen.

The structural features are confirmed via spectroscopic data:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methyl group protons (N–CH₃) resonate at δ ~2.8–3.2 ppm; fluorophenyl protons appear at δ ~7.1–7.4 ppm.

- ¹³C NMR : Carbonyl carbon (C=O) signal at δ ~170 ppm.

- Infrared (IR) Spectroscopy : C=O stretch at ~1650–1680 cm⁻¹ and C–Br vibration at ~550–600 cm⁻¹.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrFNO | |

| IUPAC Name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

| SMILES | CCC(C(=O)N(C)C1=CC=C(C=C1)F)Br | |

| InChIKey | HEDYTRLWIOSDBF-UHFFFAOYSA-N |

Historical Development in Organobromine Chemistry

Bromine, discovered in 1826 by Antoine Balard, became pivotal in organic synthesis due to its electrophilic reactivity. Organobromine compounds emerged as key intermediates in pharmaceuticals and agrochemicals.

- Early Applications : Brominated compounds like methyl bromide were used as pesticides before environmental concerns arose.

- Synthetic Advances : The compound’s synthesis mirrors broader trends in bromoacylation. For example, 2-bromobutyryl chloride (precursor to this amide) is synthesized via bromination of butyric acid derivatives.

- Role in Drug Development : Brominated amides gained prominence in the 21st century as intermediates for kinase inhibitors and antimicrobial agents. Patents from 2011 detail methods for synthesizing fluorinated bromoamides for pharmaceutical use.

Position Within Fluorinated Amide Derivatives

Fluorinated amides are prized for their metabolic stability and bioavailability. This compound combines bromine’s electrophilicity with fluorine’s electronegativity, enabling unique reactivity:

Comparative Analysis :

Compound Structural Features Applications 2-Bromo-N-(4-fluorophenyl)butanamide Lacks N-methyl group Intermediate in anticancer agents N-(4-Fluorophenyl)-2-bromopropanamide Shorter carbon chain (propanamide) Antimicrobial studies 2-Bromo-N-(4-chlorophenyl)-N-methylbutanamide Chlorine instead of fluorine Material science applications Synthetic Utility : The N-methyl group enhances lipophilicity, improving membrane permeability in drug candidates. The 4-fluorophenyl moiety stabilizes aromatic interactions in enzyme binding pockets.

- Research Relevance : Used in radical N-perfluoroalkylation reactions to create hydroxamic acids and thioamides.

Propriétés

IUPAC Name |

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-3-10(12)11(15)14(2)9-6-4-8(13)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDYTRLWIOSDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254335 | |

| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-48-4 | |

| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide typically involves the reaction of 4-fluoroaniline with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide can undergo several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include alcohols and amines.

Applications De Recherche Scientifique

2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorophenyl groups may play a role in binding to these targets, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

2-Bromo-N-(4-Fluorophenyl)acetamide (CAS 2195-44-0)

- Structure : Acetamide backbone with bromine at C2 and a 4-fluorophenyl group.

- Molecular Formula: C₈H₇BrFNO; molar mass: 215.06 g/mol.

- Properties: Melting point: 115–119°C. Solubility: High in ethanol, DMF, and dichloromethane. Stability: Stable at room temperature.

- Applications : Used as a precursor in antibacterial drug development.

- Comparison: The shorter acetamide chain reduces steric bulk compared to the butanamide derivative.

2-Bromo-N-[(4-Fluorophenyl)methyl]propanamide (CAS 1119451-51-2)

- Structure : Propanamide chain with bromine at C2 and a 4-fluorobenzyl group.

- Molecular Formula: C₁₀H₁₀BrFNO; molar mass: 258.10 g/mol.

- Properties :

- Applications : Explored in medicinal chemistry for targeting biological pathways.

- Propanamide chain length balances flexibility and rigidity compared to butanamide.

2-Bromo-N-(4-Chlorophenyl)-2-Methylpropanamide

- Structure : Propanamide with bromine, 4-chlorophenyl, and C2-methyl groups.

- Molecular Formula: C₁₀H₁₁BrClNO; molar mass: 283.56 g/mol.

- Methyl group at C2 introduces steric hindrance.

- Comparison :

- Chlorophenyl vs. fluorophenyl: Chlorine’s larger atomic size may alter π-π interactions.

- Methyl substitution reduces conformational flexibility compared to the unsubstituted butanamide.

N-(4-Bromo-2-Methylphenyl)-2-Phenylbutanamide (CAS 349432-09-3)

- Structure : Butanamide with 4-bromo-2-methylphenyl and phenyl groups.

- Molecular Formula: C₁₇H₁₈BrNO; molar mass: 332.23 g/mol.

- Properties :

- Applications: Potential use in drug discovery due to aromatic diversity.

- Comparison :

- Dual phenyl groups enhance aromatic interactions but reduce solubility.

- Lack of fluorine substituents diminishes electronegative effects present in the target compound.

Key Comparative Data Table

Research Findings and Implications

- Biological Activity : Fluorophenyl-containing analogs (e.g., CAS 1119451-51-2) show enhanced pharmacokinetic properties due to fluorine’s electronegativity and lipophilicity. The target compound’s N-methyl group may further improve membrane permeability but reduce target binding affinity.

- Crystallography: Analogous brominated amides (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit planar molecular geometries with halogen bonding (), whereas the butanamide’s longer chain may induce nonplanar conformations, affecting crystal packing and solubility.

Activité Biologique

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H13BrFNO

- Molecular Weight : 274.13 g/mol

- CAS Number : 1119450-48-4

The compound features a bromine atom and a fluorophenyl group, which may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide is primarily attributed to its interactions with specific molecular targets within cells. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to various receptors, including those involved in cancer pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide may also exhibit such effects.

Anticancer Activity

Recent studies have highlighted the potential of 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide as an anticancer agent. For instance:

- A study evaluated its effects on prostate cancer cell lines, revealing that the compound inhibited cell growth and induced apoptosis in vitro. The IC50 values for these effects were reported in the low micromolar range, indicating significant potency against cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest it may possess antimicrobial properties similar to other halogenated amides. Research indicates that halogenated compounds can disrupt microbial cell membranes, leading to cell death .

Case Studies

- Prostate Cancer Model : In a xenograft model using enzalutamide-resistant prostate cancer cells, 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide demonstrated significant tumor growth inhibition compared to control groups .

- Antimicrobial Testing : Laboratory tests revealed that derivatives of similar structures showed effective inhibition against Gram-positive bacteria, suggesting a potential for 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide to be developed as an antimicrobial agent .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in prostate cancer cells | |

| Antimicrobial | Potential activity against Gram-positive bacteria |

Table 2: Comparative IC50 Values for Related Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide | <5 | Prostate cancer cells |

| Similar halogenated amide | <10 | Various bacterial strains |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of the precursor amide using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform. Reaction temperature should be maintained between 0–25°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (≥75%) and purity (>95%) .

- Optimization : Use excess NBS (1.2–1.5 equivalents) and slow addition to control exothermic reactions. Monitor progress via thin-layer chromatography (TLC) and adjust solvent polarity for efficient separation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.8–3.2 ppm for N–CH₃), fluorophenyl protons (δ ~7.1–7.4 ppm), and brominated carbonyl (δ ~170–175 ppm for C=O) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C–Br vibration (~550–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 302.0 (calculated for C₁₁H₁₂BrFNO) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Side Reactions : Over-bromination at adjacent carbons or hydrolysis of the amide group under acidic conditions.

- Mitigation : Use anhydrous solvents, control reaction temperature, and avoid prolonged exposure to moisture. Add a base (e.g., NaHCO₃) to neutralize HBr byproducts .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack by amines or thiols. Comparative studies with non-halogenated analogs show a 3–5× rate increase in SN₂ reactions .

- Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring of thiocyanate substitution) to quantify reactivity. Compare activation energies via Arrhenius plots .

Q. What crystallographic strategies are suitable for structural determination?

- SHELX Refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software (λ = 0.71073 Å, Mo-Kα radiation) resolves bond angles (C–Br: ~1.93 Å) and torsional conformations. Thermal ellipsoid plots (ORTEP-3) visualize molecular packing .

- Challenges : Crystal twinning or weak diffraction due to flexible methyl groups. Address via cryocooling (100 K) or using synchrotron radiation .

Q. How can QSAR and molecular docking predict biological activity of derivatives?

- QSAR Modeling : Use descriptors like logP (lipophilicity) and polar surface area to correlate with anti-proliferative activity (e.g., IC₅₀ values against MCF-7 cells). A reported model for similar fluorophenyl compounds achieved R² = 0.89 and Q² = 0.82 .

- Docking Studies : Dock derivatives into Polo-like kinase 1 (Plk1) using AutoDock Vina. Ligand 24 (analog) showed a binding affinity of −9.2 kcal/mol, suggesting strong inhibition .

Q. How does the 4-fluorophenyl group affect electronic properties and target interactions?

- Electronic Effects : Fluorine’s electronegativity increases the amide’s resonance stabilization, reducing rotational freedom. DFT calculations (B3LYP/6-31G*) show a 15% increase in dipole moment compared to non-fluorinated analogs .

- Biological Interactions : The fluorophenyl group enhances hydrophobic interactions with enzyme pockets (e.g., Plk1’s ATP-binding site). Fluorescence quenching assays quantify binding constants (e.g., Kd ~2.4 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.